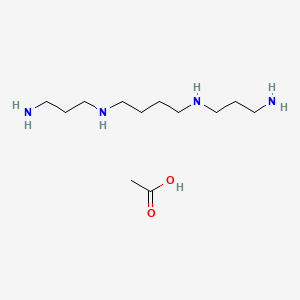
3-(Butylsulfonyl)acrylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Butylsulfonyl)acrylic acid ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfonyl)acrylic acid ethyl ester typically involves the esterification of acrylic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion. The butylsulfonyl group is introduced through a sulfonation reaction, where butylsulfonyl chloride reacts with the acrylic acid ester under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Butylsulfonyl)acrylic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The butylsulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Primary alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Butylsulfonyl)acrylic acid ethyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Butylsulfonyl)acrylic acid ethyl ester involves its interaction with various molecular targets:
Ester Hydrolysis: The ester group is susceptible to hydrolysis, leading to the formation of carboxylic acid and alcohol.
Nucleophilic Attack: The butylsulfonyl group can undergo nucleophilic attack, resulting in substitution reactions.
Electrophilic Addition: The acrylic acid moiety can participate in electrophilic addition reactions, forming new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.
Butyl propionate: An ester with similar structural features, used in the production of perfumes and solvents.
Uniqueness
Its combination of ester and sulfonyl functionalities makes it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
73663-90-8 |
|---|---|
Molekularformel |
C9H16O4S |
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
ethyl (E)-3-butylsulfonylprop-2-enoate |
InChI |
InChI=1S/C9H16O4S/c1-3-5-7-14(11,12)8-6-9(10)13-4-2/h6,8H,3-5,7H2,1-2H3/b8-6+ |
InChI-Schlüssel |
WYGZZQZWWYNXFY-SOFGYWHQSA-N |
Isomerische SMILES |
CCCCS(=O)(=O)/C=C/C(=O)OCC |
Kanonische SMILES |
CCCCS(=O)(=O)C=CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 2-[[2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B14465310.png)
![Benzenamine, 3,3'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis-](/img/structure/B14465325.png)

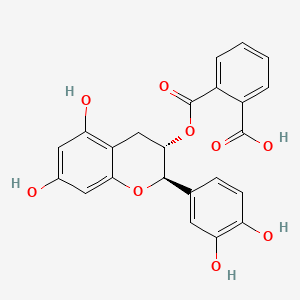
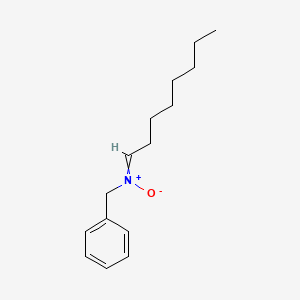
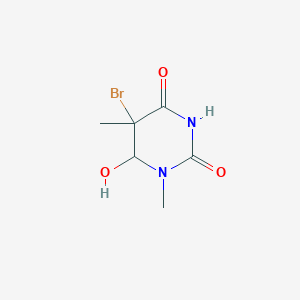
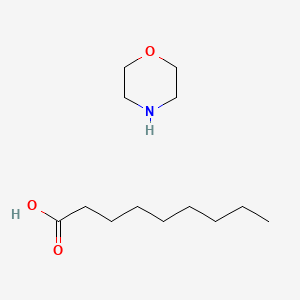
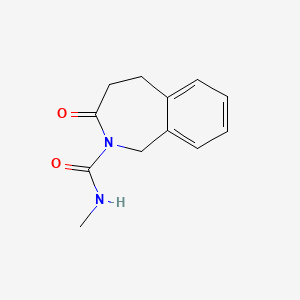
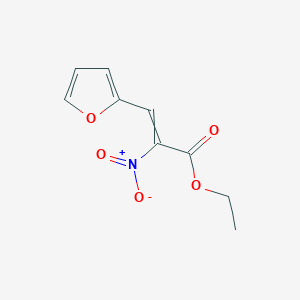
![Thieno[3,2-b][1,6]naphthyridine](/img/structure/B14465384.png)
silane](/img/structure/B14465391.png)
![N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14465395.png)

